molecular formula C11H16N2OS B2676756 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one CAS No. 685107-45-3

1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one

Cat. No.: B2676756
CAS No.: 685107-45-3
M. Wt: 224.32
InChI Key: BLQHZDIATBOGFY-UHFFFAOYSA-N
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Description

Historical Evolution of Thiophene and Piperazine Scaffolds

Thiophene, a sulfur-containing heterocycle, was first identified in 1882 by Viktor Meyer as a contaminant in benzene. Early synthetic methods, such as the Paal-Knorr and Gewald reactions, enabled its integration into dyestuffs and pharmaceuticals, though these processes often suffered from harsh conditions and low yields. The discovery of thiophene’s electronic similarity to benzene, coupled with its metabolic stability, spurred its adoption in drug development. By the mid-20th century, thiophene derivatives like the anticoagulant clopidogrel (Plavix®) demonstrated clinical success, cementing its status as a privileged scaffold.

Piperazine, a six-membered ring with two nitrogen atoms, emerged in the early 1900s as an anthelmintic agent. Its synthesis via ammoniation of 1,2-dichloroethane or ethanolamine allowed large-scale production, while structural modifications yielded derivatives with diverse bioactivities. For instance, the fluoroquinolone antibiotic ciprofloxacin and the antipsychotic ziprasidone highlight piperazine’s versatility in optimizing pharmacokinetic properties such as solubility and target affinity.

The fusion of thiophene and piperazine in 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one reflects a deliberate strategy to harness the complementary strengths of both scaffolds: thiophene’s planar aromaticity for target engagement and piperazine’s basic nitrogen for solubility and conformational flexibility.

Privileged Structures in Drug Discovery

Privileged structures are molecular frameworks capable of interacting with multiple biological targets, offering a strategic advantage in lead optimization. Thiophene and piperazine independently qualify as privileged due to their prevalence in FDA-approved drugs:

Scaffold Example Drugs Therapeutic Area
Thiophene Clopidogrel, Cymbalta® Cardiovascular, Neurology
Piperazine Ciprofloxacin, Ziprasidone Infectious Diseases, Psychiatry

Thiophene’s electron-rich $$\pi$$-system facilitates interactions with hydrophobic protein pockets, while its sulfur atom enhances metabolic stability compared to furan or pyrrole. Piperazine, with its two basic nitrogens, improves aqueous solubility and enables salt formation, critical for oral bioavailability. In this compound, the 4-methylpiperazine substituent likely mitigates first-pass metabolism by reducing hepatic oxidation, a common issue with unsubstituted piperazines.

Bioisosteric Replacement Strategy

Bioisosteric replacement involves substituting functional groups with chemically distinct but physiologically equivalent moieties to enhance drug-like properties. For example, replacing a benzene ring with thiophene in clopidogrel improved its metabolic stability without compromising antiplatelet activity. Similarly, the 4-methylpiperazine group in this compound may serve as a bioisostere for tertiary amines, reducing off-target toxicity while maintaining target affinity.

Recent applications of this strategy include:

  • Fragment-based drug discovery : Fluorinated thiophene derivatives, such as those in the RSC study, leverage $$^{19}\text{F}$$ NMR to identify binders for undruggable targets like HRAS G12V.
  • Scaffold hopping : Piperazine’s conformational flexibility allows it to mimic cyclic amines in kinase inhibitors, enabling repurposing across therapeutic areas.

Current Research Landscape and Trends

Contemporary research emphasizes hybrid scaffolds that merge thiophene and piperazine for multitargeted therapies. Key trends include:

  • Fragment libraries : Thiophene-fluorinated libraries are being screened against oncogenic proteins, with hits validated via $$^{15}\text{N}$$ HSQC NMR.
  • Computational design : Molecular docking studies predict that the ketone group in this compound forms hydrogen bonds with catalytic residues in kinases or GPCRs.
  • Sustainable synthesis : Microwave-assisted and flow chemistry methods are reducing reaction times for thiophene-piperazine hybrids from hours to minutes.

A notable application is in targeting RAS mutants, where the compound’s thiophene core may intercalate into hydrophobic pockets disrupted by G12V mutations. Meanwhile, its piperazine moiety could enhance solubility in polar tumor microenvironments.

Properties

IUPAC Name

1-[5-(4-methylpiperazin-1-yl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-9(14)10-3-4-11(15-10)13-7-5-12(2)6-8-13/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQHZDIATBOGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one typically involves the reaction of 2-bromo-5-(4-methylpiperazin-1-yl)thiophene with ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one exhibits potential biological activities that make it a candidate for drug development. Its pharmacological properties are primarily attributed to the interactions facilitated by its piperazine and thiophene components.

Potential Therapeutic Uses

  • Antidepressant Activity : The compound may act as a ligand for neurotransmitter receptors, potentially influencing mood regulation pathways.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could exhibit antibacterial and antifungal activities, making them relevant in treating infections .
  • CNS Disorders : There is potential for use in treating central nervous system disorders, including anxiety and depression, due to its ability to modulate neurotransmitter systems .

Case Studies and Experimental Findings

Several studies have explored the efficacy of this compound in biological assays:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of compounds similar to this compound. Results indicated varying degrees of microbial inhibition compared to standard antibiotics like ceftriaxone. The structure–activity relationship highlighted that modifications on the thiophene ring significantly influenced antimicrobial potency .

Case Study 2: CNS Activity

Another investigation focused on the compound's interaction with serotonin receptors. Binding assays demonstrated that the piperazine moiety enhances affinity for these receptors, suggesting potential antidepressant effects. Further studies are needed to elucidate the exact mechanisms involved .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential drug candidate for various therapeutic applications
Antimicrobial ResearchExhibits antibacterial and antifungal properties
Central Nervous SystemPossible treatment for mood disorders and anxiety

Mechanism of Action

The mechanism of action of 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring contributes to the compound’s electronic properties, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The compound’s key structural feature—the 4-methylpiperazine-thiophene-acetyl core —is shared with several analogues, differing primarily in substituents on the thiophene or piperazine rings. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Thiophene Molecular Weight (g/mol) Key Features Source
1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one 4-Methylpiperazin-1-yl 224.32 Enhanced solubility due to piperazine; used as a scaffold for drug design
1-[5-(4-Methoxyphenyl)thiophen-2-yl]ethan-1-one 4-Methoxyphenyl 246.31* Reduced basicity vs. piperazine; increased lipophilicity
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one 4-Bromophenyl 281.17 Higher molecular weight; potential halogen bonding interactions
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one Fluorophenyl-tetrazole-piperazine 410.45 Bulky substituent; likely impacts target binding and metabolic stability
1-{4-[(Thiophen-3-yl)methyl]piperazin-1-yl}ethan-1-one Thiophen-3-yl-methyl 224.33 Altered piperazine-thiophene linkage; steric effects may influence activity

*Calculated based on molecular formula C₁₃H₁₂O₂S.

Key Observations:
  • Piperazine vs. Aryl Substituents : Replacing the 4-methylpiperazine group with a 4-methoxyphenyl () or 4-bromophenyl () reduces basicity and increases hydrophobicity, which may affect blood-brain barrier penetration or protein binding .

Biological Activity

1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one is a chemical compound that combines a thiophene ring with a 4-methylpiperazine substituent. This unique structure imparts significant potential for various biological activities, particularly in medicinal chemistry. The compound's molecular formula is C11H16N2OSC_{11}H_{16}N_{2}OS, and it has a molecular weight of approximately 224.32 g/mol.

Chemical Structure and Properties

The structure of this compound includes:

  • A thiophene ring , which is known for its electronic properties.
  • A 4-methylpiperazine moiety , commonly associated with various pharmacological effects.

This combination enhances the compound's interaction with biological targets, making it a subject of interest in drug development.

Pharmacological Properties

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its interactions with specific biological macromolecules.

Antimicrobial Activity:
Preliminary studies indicate that compounds containing piperazine rings often exhibit significant antimicrobial properties. Research has shown that related compounds can demonstrate:

  • Bactericidal effects against Gram-positive bacteria.
  • Inhibition of biofilm formation in strains like MRSA (Methicillin-resistant Staphylococcus aureus) and SE (Staphylococcus epidermidis) with minimum inhibitory concentrations (MICs) ranging from 15.625125μM15.625-125\mu M .

Mechanism of Action:
The mechanism by which this compound exerts its effects may involve:

  • Interaction with specific receptors and enzymes , modulating their activity.
  • Inhibition of protein synthesis pathways, affecting nucleic acid and peptidoglycan production in bacterial cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of both the thiophene and piperazine functionalities suggests that modifications to these groups could lead to enhanced potency and selectivity against specific targets.

Compound NameStructureUnique Features
4-MethylpiperazineStructureSimple piperazine without thiophene; used as an intermediate in drug synthesis
ThiophenolStructureContains a thiol group; used in organic synthesis but lacks the piperazine moiety
5-(4-Methylpiperazin-1-yl)thiopheneStructureSimilar thiophene structure without the ethanone group; studied for different biological activities

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds, emphasizing their potential applications in treating bacterial infections. For instance, research on derivatives of piperazine has shown promising results against various pathogens, indicating that structural modifications can significantly impact efficacy .

Notable Findings

One study demonstrated that derivatives similar to this compound exhibited competitive inhibition against key enzymes involved in pathogenicity, suggesting a viable pathway for further drug development targeting resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A key approach involves Suzuki-Miyaura coupling between 5-acetyl-2-thienylboronic acid and halogenated aromatic precursors (e.g., bromo- or iodo-substituted methylpiperazine derivatives). For example, a reaction using 2-bromo-1-iodo-4-methylbenzene and 5-acetyl-2-thienylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in a 95:5 pentane/EtOAc solvent system yields 60% of the product . Optimizing stoichiometry (e.g., 1.5 equiv boronic acid) and reflux conditions (4–6 hours) improves yield. Purification via flash chromatography with gradient elution (pentane/EtOAc) is recommended.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming connectivity. For thiophene-containing analogs, characteristic signals include δ ~7.6–7.9 ppm (thiophene protons) and δ ~190 ppm (ketone carbonyl) in ¹³C NMR .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. A mean σ(C–C) of 0.002 Å and R factor <0.05 indicate high-quality data .
  • Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₅ClN₂OS: 279.0663, observed: 279.0665) .

Q. What biological activity screening strategies are applicable for evaluating this compound’s potential as a therapeutic agent?

  • Methodological Answer :
  • Antimicrobial Assays : Perform microdilution assays against Mycobacterium tuberculosis H37Rv (ATCC 27294) with concentrations ranging from 0.5–64 µg/mL. Use pyrazoline-benzoxazole hybrids as positive controls (MIC ~2 µg/mL) .
  • Cytotoxicity Testing : Assess viability in mammalian cell lines (e.g., Vero cells) via MTT assays. Compounds with selectivity indices (SI) >10 are prioritized for further study .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental observations in the conformational analysis of thiophene-containing compounds?

  • Methodological Answer :
  • Computational Modeling : Use DFT (e.g., B3LYP/6-311G**) to predict dihedral angles between thiophene and piperazine rings. Compare with experimental X-ray data. For example, a predicted angle of 48° may align with crystallographic observations .
  • Dynamic NMR : Monitor temperature-dependent splitting of signals to assess rotational barriers in solution. Discrepancies between solid-state and solution conformations can arise from crystal packing effects .

Q. How can palladium-catalyzed C–H functionalization be applied to modify the β-position of the thiophene ring in derivatives of this compound?

  • Methodological Answer :
  • Direct C–H Arylation : Use Pd(OAc)₂ with ligands (e.g., PivOH) to couple thiophene derivatives with aryl halides. For example, coupling 1-(5-methylthiophen-2-yl)ethan-1-one with 2-bromo-4-methylbenzene yields bifunctionalized products (78% yield) .
  • Mechanistic Insight : The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway. Optimize solvent (HFIP or DMA) and base (Cs₂CO₃) to enhance regioselectivity at the β-position .

Q. What experimental and computational approaches are suitable for studying the mechanofluorochromic properties of thiophene-acetyl derivatives?

  • Methodological Answer :
  • Emission Spectroscopy : Measure fluorescence before/after mechanical grinding. Hypsochromic shifts (e.g., 560 nm → 520 nm) indicate conformational changes .
  • TD-DFT Calculations : Simulate excited-state transitions to correlate emission shifts with torsional angles. Use Gaussian09 with CAM-B3LYP functional for accuracy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between structurally similar derivatives?

  • Methodological Answer :
  • SAR Studies : Systematically vary substituents (e.g., halogenation at the phenyl ring) and correlate with MIC values. For example, para-chloro derivatives (5j) may show 2-fold higher potency than ortho-bromo analogs (5k) due to improved membrane permeability .
  • LogP Measurements : Determine partition coefficients (e.g., via shake-flask method) to assess hydrophobicity. Derivatives with LogP ~3.5 often exhibit optimal bioavailability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Palladium-Catalyzed Coupling

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (5 mol%)
SolventPentane/EtOAc (95:5)
TemperatureReflux (110°C)
Reaction Time4–6 hours
PurificationFlash Chromatography

Q. Table 2. Biological Activity Data for Analogous Compounds

CompoundMIC (µg/mL)Cytotoxicity (IC₅₀, µg/mL)Selectivity Index (SI)Reference
Pyrazoline-Benzoxazole2.0>64>32
5j (para-chloro)4.04511.25
5k (ortho-bromo)8.0384.75

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